Chemical properties and structure of antimony potassium tartrate
Chemical properties and structure of antimony potassium tartrate
An In-depth Technical Guide to the Chemical Properties and Structure of Antimony Potassium Tartrate
Introduction: The Enduring Legacy of a Complex Salt
Antimony potassium tartrate, historically and colloquially known as tartar emetic, is a coordination complex with a rich and multifaceted history.[1][2] Its journey spans centuries, from its use in medieval alchemy and medicine as a powerful emetic to its pivotal role in the development of chemotherapy for parasitic diseases in the 20th century.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core chemical principles that govern the structure, properties, and reactivity of this remarkable compound.
While its use in mainstream medicine has largely been superseded by safer alternatives, antimony potassium tartrate remains a compound of significant interest.[3] It continues to find applications as a mordant in the textile and leather industries, as an insecticide, and as a valuable reagent in analytical chemistry.[4][5][6][7] Understanding its fundamental chemistry is crucial for appreciating its historical applications and harnessing its properties in modern contexts. This document moves beyond a simple recitation of facts to explain the causality behind its behavior, providing a foundation grounded in authoritative chemical principles.
Molecular Architecture: A Dimeric Coordination Complex
The precise chemical identity of antimony potassium tartrate is often represented by various formulas depending on its hydration state, with the trihydrate (K₂[Sb₂(C₄H₂O₆)₂]·3H₂O) and hemihydrate being common forms.[2] The core of the molecule, however, is the dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻.[1][2]
Several X-ray crystallography studies have elucidated its intricate structure.[1] The anion consists of two antimony(III) centers. Each antimony atom is coordinated by two different tartrate ligands derived from L-(+)-tartaric acid.[2][8] The tartrate ligands act as bridging, bidentate chelators, using oxygen atoms from both a carboxylate and an adjacent alkoxide group to bond to the metal centers. This arrangement creates a large ring structure.[1]
The coordination geometry around each Sb(III) atom is a distorted square pyramid. This distortion is a classic example of the influence of a stereochemically active lone pair of electrons on the antimony atom, which occupies a coordination position and repels the bonding pairs.[2] This complex stereochemistry, originating from the chiral tartrate ligand, is fundamental to its chemical interactions and biological activity.
Caption: Structure of the [Sb₂(C₄H₂O₆)₂]²⁻ anion.
Physicochemical Properties
The physical and chemical properties of antimony potassium tartrate are well-documented, reflecting its nature as a crystalline salt. It typically appears as colorless, odorless crystals or a white powder with a characteristic sweetish metallic taste.[2][4] The compound effloresces upon exposure to air, indicating the loss of water of hydration.[4]
Table 1: Key Physicochemical Properties of Antimony Potassium Tartrate
| Property | Value | References |
| Molecular Formula | C₈H₄K₂O₁₂Sb₂ (anhydrous) C₈H₄K₂O₁₂Sb₂·3H₂O (trihydrate) | [1][2][8] |
| Molar Mass | 613.83 g/mol (anhydrous) 667.87 g/mol (trihydrate) | [2][4] |
| Appearance | Colorless crystals or white powder | [2][4] |
| Density | ~2.6 g/cm³ | [2][9] |
| Solubility (Hemihydrate) | Water: 8.3 g/100 mL (cold), 33.3 g/100 mL (hot) Glycerol: 6.7 g/100 mL Alcohol: Insoluble | [4] |
| Decomposition | Decomposes around 100°C | [2][10] |
| pH (Aqueous Solution) | Slightly acidic | [4] |
| Optical Rotation (Hemihydrate) | +140.69° (c=2 in water) | [4] |
The compound's reactivity is dominated by the antimony center. It is stable under normal storage conditions but will react with strong acids and bases.[10] Of critical importance from a safety perspective is its reaction with acidic reducing agents, which can produce the highly toxic gas stibine (SbH₃).[11]
Synthesis and Purification
The preparation of antimony potassium tartrate is a straightforward and well-established laboratory procedure. The most common method involves the reaction of antimony trioxide (Sb₂O₃) with a hot aqueous solution of potassium hydrogen tartrate (potassium bitartrate).[1][12][13]
The balanced chemical equation for this synthesis is: Sb₂O₃ + 2 KHC₄H₄O₆ → K₂[Sb₂(C₄H₂O₆)₂] + H₂O
An alternative approach involves using freshly prepared antimony acid sol instead of the less soluble antimony trioxide to facilitate a more efficient liquid-phase reaction, which can yield a high-purity product.[14]
Caption: Workflow for the iodimetric assay of Antimony Potassium Tartrate.
Experimental Protocol: Iodimetric Assay
-
Sample Preparation: Accurately weigh approximately 500 mg of antimony potassium tartrate and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Buffering and Complexation: Add 5 g of potassium sodium tartrate and 2 g of sodium borate to the solution and swirl to dissolve.
-
Indicator: Add 3 mL of starch indicator solution (TS).
-
Titration: Immediately titrate the solution with a standardized 0.1 N iodine volumetric solution (VS).
-
Endpoint: The endpoint is reached upon the appearance of the first persistent blue or violet-blue color, which is characteristic of the starch-iodine complex.
-
Calculation: Calculate the percentage purity of the sample. Each milliliter of 0.1 N iodine is equivalent to 16.70 mg of C₈H₄K₂O₁₂Sb₂·3H₂O. The sample should contain between 99.0% and 103.0% of the labeled compound. [15][17]
Applications and Associated Mechanisms
The utility of antimony potassium tartrate is directly linked to the reactivity of the antimony(III) ion.
Medicinal Chemistry: An Antiparasitic Pioneer
Antimony potassium tartrate was a cornerstone of tropical medicine for decades. [3]It was the first effective treatment for schistosomiasis, discovered in 1918, and was also used against leishmaniasis. [1][2]
-
Mechanism of Action: The precise antiparasitic mechanism remains a subject of investigation. However, it is widely believed that trivalent antimony compounds interfere with bioenergetics by inhibiting key sulfhydryl-containing enzymes in the parasites, such as phosphofructokinase, which are crucial for carbohydrate metabolism. [4]This disruption of essential metabolic pathways leads to parasite death. More recent studies suggest that antimonials can also induce apoptosis-like cell death in parasites, characterized by oligonucleosomal DNA fragmentation. [4]* Decline in Use: The high toxicity of trivalent antimony, particularly its cardiotoxicity, and the need for intravenous administration led to its replacement by less toxic pentavalent antimonials (e.g., sodium stibogluconate) and other modern antiparasitic drugs. [1][3]
Industrial Chemistry: A Mordant for Dye Fixation
In the textile and leather industries, antimony potassium tartrate serves as a mordant, a substance that fixes a dye to the fibers, enhancing color fastness against washing and light. [5][7]
-
Mechanism of Action: The effectiveness of a mordant relies on its ability to form coordination complexes. Antimony potassium tartrate acts as a bridge, binding to both the dye molecules and the functional groups on the fabric fibers (like the hydroxyl groups in cotton). [5]This creates a larger, insoluble pigment complex that is physically trapped within the fiber matrix, significantly improving the durability of the color. [5][7]
Safety and Toxicology
Antimony potassium tartrate is a toxic compound and must be handled with appropriate care. [6][12]It is harmful if swallowed or inhaled and can cause severe irritation to the skin and eyes. [6]Trivalent antimony compounds are generally more toxic than pentavalent ones due to their slower excretion from the body. [18]Chronic exposure can lead to gastrointestinal distress and damage to the liver and kidneys. [19] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection when handling the powder, is mandatory. [19]It should be stored in well-closed containers away from incompatible materials like strong acids and oxidizing agents. [10][11]
Conclusion
Antimony potassium tartrate is a compound where history, complex structure, and functional chemistry converge. Its dimeric anionic structure, governed by the coordination of antimony(III) with chiral tartrate ligands, dictates its physicochemical properties and reactivity. From its early, albeit toxic, successes in treating devastating parasitic diseases to its enduring role in industrial dyeing processes, the compound's utility is a direct consequence of its fundamental chemical nature. For the modern scientist, a thorough understanding of this coordination complex provides not only a window into the history of chemotherapy and industrial chemistry but also a practical foundation for its safe handling and application in contemporary research and technology.
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